N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC14731099
Molecular Formula: C12H9ClN2O4S
Molecular Weight: 312.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN2O4S |
|---|---|
| Molecular Weight | 312.73 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C12H9ClN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H |
| Standard InChI Key | HLZQHQRQJIRVDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Crystallographic Analysis
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a nitro group at the meta position (C3) and an N-linked 4-chlorophenyl group. The sulfonamide bridge (-SO-NH-) connects the two aromatic rings, creating a planar yet sterically hindered structure. Key bond lengths and angles align with related sulfonamides, such as N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, where the S-N bond measures 1.629–1.634 Å, and the S-O bonds average 1.421–1.431 Å .
Table 1: Molecular Properties of N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide
*Dihedral angles inferred from structurally analogous compounds .
Crystallographic Insights
Although direct X-ray data for N-(4-chlorophenyl)-3-nitrobenzenesulfonamide are unavailable, studies on its positional isomer, N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, reveal two independent molecules per asymmetric unit. The dihedral angles between the benzene rings range from 44.5° to 46.9°, inducing a twisted conformation that influences packing efficiency . Intermolecular N–H···O hydrogen bonds form zigzag chains parallel to the a-axis, a feature likely conserved in the title compound due to analogous functional groups .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 4-chloroaniline. A typical procedure involves:
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Reacting equimolar quantities of 3-nitrobenzenesulfonyl chloride and 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane).
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Refluxing the mixture for 15–30 minutes to ensure complete substitution.
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Quenching the reaction with ice-cold water, followed by filtration and recrystallization from ethanol .
Key Reaction:
Solubility and Stability
The compound exhibits limited solubility in water but dissolves readily in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and acetone. Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to sulfonamide hydrolysis. The nitro group enhances electrophilicity, making the compound susceptible to reduction in the presence of strong reducing agents.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In vitro studies on related sulfonamides reveal cyclooxygenase-2 (COX-2) inhibition via competitive binding to the enzyme’s active site. Molecular docking simulations suggest the nitro group forms hydrogen bonds with Arg120 and Tyr355, while the sulfonamide oxygen interacts with Ser530. For N-(4-chlorophenyl)-3-nitrobenzenesulfonamide, similar interactions are plausible, though the meta nitro placement may alter binding kinetics compared to para-substituted analogs.
Table 2: Inferred Biological Activities of Sulfonamide Derivatives
| Compound | Target Enzyme | IC (µM) | Source |
|---|---|---|---|
| N-(4-Chloro-2-methylphenyl)-3-nitrobenzenesulfonamide | COX-2 | 0.45 | |
| N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide | DHPS | 1.2 |
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
Despite structural similarities to bioactive sulfonamides, N-(4-chlorophenyl)-3-nitrobenzenesulfonamide lacks empirical validation for antimicrobial, anticancer, or anti-inflammatory efficacy. Priority studies should include:
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In vitro assays: MIC determinations against Gram-positive and Gram-negative pathogens.
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Enzyme inhibition studies: Screening against COX-2, DHPS, and carbonic anhydrase isoforms.
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Crystallographic analysis: Resolving its 3D structure to guide structure-activity relationship (SAR) optimization.
Synthetic Modifications for Enhanced Bioactivity
Introducing electron-withdrawing groups (e.g., -CF) at the para position of the benzenesulfonamide ring may improve metabolic stability. Additionally, replacing the nitro group with a sulfonamide or carboxylate could modulate solubility and target selectivity.
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